6-(Pyridin-4-yl)cyclohex-1-ene-1-carbonitrile
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Overview
Description
6-(Pyridin-4-yl)cyclohex-1-ene-1-carbonitrile is an organic compound that features a cyclohexene ring substituted with a pyridine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)cyclohex-1-ene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with a nitrile group in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as acetonitrile and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in a controlled environment. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)cyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where the pyridine ring or the cyclohexene ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major products include cyclohexene oxides and pyridine oxides.
Reduction: The major product is 6-(Pyridin-4-yl)cyclohex-1-ene-1-amine.
Substitution: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
6-(Pyridin-4-yl)cyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)cyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-(Cyclohex-1-en-1-yl)pyridin-3-amine: This compound has a similar structure but with an amine group instead of a nitrile group.
Cyclohexene-1-carbonitrile: This compound lacks the pyridine ring but has a similar cyclohexene and nitrile structure.
Uniqueness
6-(Pyridin-4-yl)cyclohex-1-ene-1-carbonitrile is unique due to the presence of both a pyridine ring and a nitrile group, which confer distinct chemical and biological properties
Properties
CAS No. |
89344-81-0 |
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Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-pyridin-4-ylcyclohexene-1-carbonitrile |
InChI |
InChI=1S/C12H12N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h3,5-8,12H,1-2,4H2 |
InChI Key |
KUJZTLCMUXAPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)C2=CC=NC=C2)C#N |
Origin of Product |
United States |
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